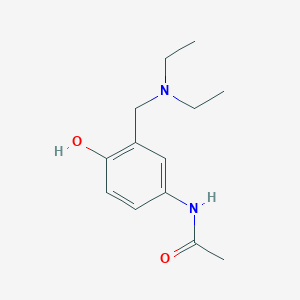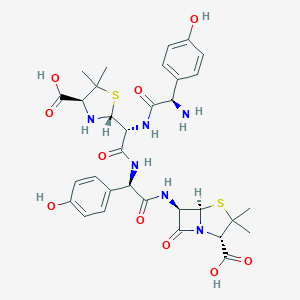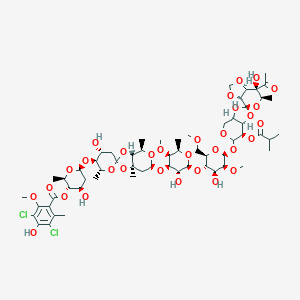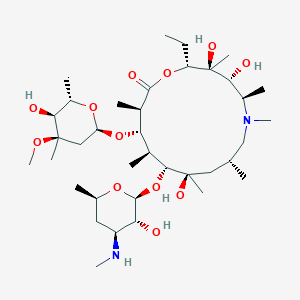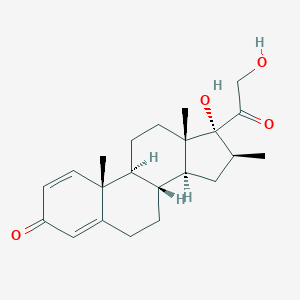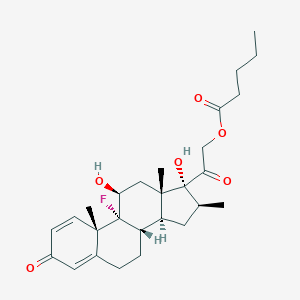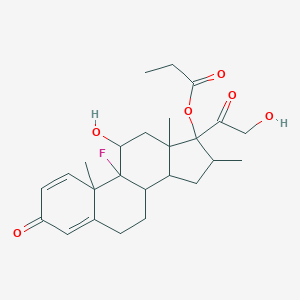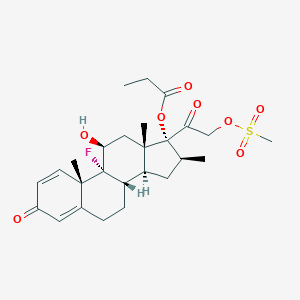
Bronopol
Descripción general
Descripción
El hidrocloruro de propranolol es un agente bloqueador de los receptores beta-adrenérgicos sintéticos, comúnmente conocido como betabloqueante. Se utiliza para tratar diversas afecciones cardiovasculares, como la hipertensión, la angina de pecho y las arritmias. Además, se emplea en el manejo de la ansiedad, la profilaxis de la migraña y ciertos tipos de temblores .
Mecanismo De Acción
El hidrocloruro de propranolol ejerce sus efectos bloqueando competitivamente los receptores beta-adrenérgicos, específicamente los receptores β1 y β2. Esta inhibición evita la unión de neurotransmisores como la norepinefrina y la epinefrina, lo que lleva a una disminución de la frecuencia cardíaca, la contractilidad miocárdica y la presión arterial. El compuesto también inhibe la 5’-monodesyodasa, reduciendo la conversión de tiroxina (T4) a triyodotironina (T3), lo cual es particularmente útil en el hipertiroidismo .
Aplicaciones Científicas De Investigación
El hidrocloruro de propranolol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios de síntesis de betabloqueantes y mecanismos de reacción.
Biología: Se emplea en la investigación sobre la función de los receptores adrenérgicos y las vías de transducción de señales.
Medicina: Se estudia ampliamente por sus efectos terapéuticos en las enfermedades cardiovasculares, los trastornos de ansiedad y la profilaxis de la migraña.
Industria: Se utiliza en el desarrollo de formulaciones de liberación controlada y sistemas de administración de fármacos .
Análisis Bioquímico
Biochemical Properties
Bronopol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the context of rice cultivation, this compound has been shown to be effective in managing rice bakanae disease and bacterial leaf blight .
Cellular Effects
This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. Its degradation products, which include 2-bromo-2-nitro-ethanol, tri(hydroxymethyl)nitromethane, 2-bromoethanol, bromonitromethane, nitromethane, and formaldehyde, are known or suspected to be mutagens and carcinogens .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanisms of these interactions are complex and may vary depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to be stable under acidic conditions . This compound can degrade into more toxic or prolonged adverse effect substances .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects can depend on the model organism and the specific experimental conditions, it is generally observed that higher doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. The exact nature of these interactions can depend on the specific metabolic context .
Transport and Distribution
This compound is transported and distributed within cells and tissues in ways that can depend on the specific biochemical context. It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can vary depending on the specific cellular context. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El hidrocloruro de propranolol se sintetiza mediante un proceso de varios pasos. La síntesis generalmente comienza con la reacción de 1-naftol con epiclorhidrina para formar éter glicidílico. Este intermedio luego se hace reaccionar con isopropilamina para producir propranolol. El paso final implica la conversión de propranolol a su sal de clorhidrato haciendo reaccionar con ácido clorhídrico .
Métodos de producción industrial
En entornos industriales, la producción de hidrocloruro de propranolol implica rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas como reactores de flujo continuo y sistemas de purificación automatizados .
Análisis De Reacciones Químicas
Tipos de reacciones
El hidrocloruro de propranolol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El propranolol se puede oxidar para formar ácido α-naftoxilactico y 4’-hidroxipropranolol.
Reducción: Las reacciones de reducción son menos comunes para el propranolol, pero pueden ocurrir en condiciones específicas.
Sustitución: El propranolol puede sufrir reacciones de sustitución, particularmente involucrando sus grupos hidroxilo y amina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se emplean comúnmente.
Productos principales formados
Oxidación: ácido α-naftoxilactico, 4’-hidroxipropranolol
Reducción: Derivados reducidos de propranolol
Sustitución: Varios derivados de propranolol sustituidos
Comparación Con Compuestos Similares
Compuestos similares
Atenolol: Otro betabloqueante utilizado para indicaciones similares, pero es más cardioselectivo.
Metoprolol: Un betabloqueante con un mecanismo de acción similar, pero con diferentes propiedades farmacocinéticas.
Nadolol: Un betabloqueante no selectivo como el propranolol, pero con una vida media más larga
Unicidad
El hidrocloruro de propranolol es único debido a su naturaleza no selectiva, lo que le permite bloquear tanto los receptores β1 como β2. Esta amplia actividad lo hace eficaz para una amplia gama de afecciones, desde enfermedades cardiovasculares hasta la ansiedad y la profilaxis de la migraña .
Propiedades
IUPAC Name |
2-bromo-2-nitropropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDKZNITIUWNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)([N+](=O)[O-])Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO4, Array | |
| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024652 | |
| Record name | Bronopol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromo-2-nitropropane-1,3-diol appears as white crystals. Ignite easily and burn readily. May detonate under strong shock. Decomposes when heated, evolving toxic gases. Toxic by skin absorption, inhalation or ingestion., Dry Powder; Liquid; Other Solid, ODOURLESS WHITE CRYSTALS. | |
| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanediol, 2-bromo-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
305.1 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bronopol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13960 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Flash Point |
167 °C | |
| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 25-25g/100mL at 22°C, In water, 2.5X10+5 mg/L at 22 °C, Soluble in alcohol, ethyl acetate. Slightly soluble in chloroform, acetone, ether, benzene. Insoluble in ligroin., Solubility in water, g/100ml at 23 °C: 28 (freely soluble) | |
| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bronopol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13960 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BRONOPOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.9 | |
| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.2601e-05 mmHg at 68 °F (NTP, 1992), 1.26X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: | |
| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BRONOPOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
It is proposed that bronopol generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria, via two distinct reactions between bronopol and essential thiols within the bacterial cell. Under aerobic conditions, bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides. This reaction is accompanied by rapid consumption of oxygen, where oxygen acts as the final oxidant. During the conversion of cysteine to cystine, radical anion intermediates such as superoxide and peroxide are formed from bronopol to exert a direct bactericidal activity. The oxidation of excess thiols alters the redox state to create anoxic conditions, leading to a second reaction involving the oxidation of intracellular thiols such as glutathione to its disulfide. The resulting effects are inhibition of enzyme function, and reduced growth rate following the bacteriostatic period. Under the anoxic conditions, the reaction between thiol and bronopol decelerates without the involvement of oxygen and the consumption of bronopol predominates. Bronopol is ultimately removed from the reaction via consumption and resumption of bacterial growth occurs., ...Under aerobic conditions, bronopol catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant. By-products of this reaction are active oxygen species such as superoxide and peroxide, which are directly responsible for the bactericidal activity of the compound and for the reduced growth rate after the bacteriostatic period. | |
| Record name | Bronopol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13960 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BRONOPOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder, Crystals from ethyl acetate-chloroform | |
CAS No. |
52-51-7 | |
| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bronopol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bronopol [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bronopol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13960 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | bronopol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2-bromo-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bronopol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bronopol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRONOPOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PU1E16C9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BRONOPOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
266 to 271 °F (NTP, 1992), 123-130, 131.5 °C, 120-122 °C | |
| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bronopol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13960 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BRONOPOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Bronopol (2-bromo-2-nitropropane-1,3-diol) primarily acts by forming disulfide bonds with thiol-containing molecules within bacterial cells. [] This disrupts essential cellular processes and leads to bacterial death.
ANone: Under aerobic conditions, this compound catalytically oxidizes thiols, such as cysteine, using atmospheric oxygen. This reaction generates reactive oxygen species (ROS) like superoxide and peroxide. [] These ROS are directly responsible for this compound's bactericidal effect and contribute to the inhibited bacterial growth observed after the initial bacteriostatic period.
ANone: Yes. This compound's bactericidal activity is significantly reduced under anaerobic conditions. This is because the generation of ROS, crucial for its bactericidal action, is dependent on oxygen. [] In anaerobic environments, this compound primarily reacts with thiols and is consumed, eventually allowing bacterial growth to resume. []
ANone: this compound (2-bromo-2-nitropropane-1,3-diol) has the molecular formula C3H6BrNO4 and a molecular weight of 199.99 g/mol.
ANone: While this compound demonstrates greater activity at higher pH values, it also degrades more rapidly in alkaline environments. []
ANone: Yes, elevated temperatures accelerate the decomposition of this compound. []
ANone: Research indicates that the presence of sodium dodecylsulfate (SDS) significantly accelerates this compound degradation. Conversely, combining this compound with citric acid and SDS slows down its decomposition. []
ANone: Studies indicate that this compound degrades in oral hygiene formulations containing aqueous mediums, particularly those with higher pH values (4 to 10) and stored at higher temperatures. []
ANone: Yes, under aerobic conditions, this compound acts as a catalyst in the oxidation of thiols, with atmospheric oxygen serving as the final oxidant in the reaction. []
ANone: This specific research set doesn’t delve into structural modifications of this compound or their impact on its activity.
ANone: Research on grass carp (Ctenopharyngodon idella) reveals that the elimination of this compound is faster at 15°C than at 20°C. Additionally, the total exposure to this compound over time (AUC) is higher at higher temperatures. []
ANone: Studies show that a 15-minute bath in a 300 mg/L this compound solution effectively controls Saprolegnia infection in rainbow trout eggs, resulting in improved eyed embryo rate (78%), hatching rate (95%), and low deformity rate (1.3%). []
ANone: Yes, research indicates that daily 30-minute exposures to 50 ppm and 100 ppm this compound effectively control fungal infections in Ayu (Plecoglossus altivelis) eggs. []
ANone: Formaldehyde, while effective, raises concerns due to its potential toxicity to humans, fish, and the environment. []
ANone: Yes, this compound is considered a safer alternative to formaldehyde as it poses less risk to humans, fish, and the environment. []
ANone: Studies reveal that this compound can degrade in oral hygiene formulations, producing formaldehyde and nitro compounds. [] Some of these degradation products may act as nitrosating agents, potentially leading to the formation of nitrosamines, which are known carcinogens.
ANone: The 24-hour LC50 of this compound in striped catfish (Pangasianodon hypophthalmus) is 11.04 mg/L for fish weighing 3.5 g and 11.18 mg/L for fish weighing 6.7 g. [] This indicates that continuous exposure to the therapeutic dose could potentially be toxic to this species.
ANone: Several methods are available for this compound analysis:
* **High-performance liquid chromatography (HPLC):** This method is used to determine this compound levels in various matrices, including cosmetics, milk, and water. [, , , , ]* **Gas chromatography (GC):** Combined with an electron capture detector (ECD), GC can detect this compound after derivatization, such as with TMS (trimethylsilyl). []* **UV Spectrophotometry:** This technique can be used to quantify this compound in pharmaceutical formulations and assess its stability under different conditions. []* **Enzymatic micro-determination:** This method utilizes this compound's inhibition of the thiol protease papain for its quantification, especially in pharmaceuticals. []* **Liquid chromatography with electrochemical detection (LC-ECD):** This technique offers a sensitive method for simultaneously determining this compound, bronidox, and methyldibromo glutaronitrile in cosmetics. []* **Voltammetry:** This method, specifically using a glassy carbon electrode, can be employed for the amperometric determination of this compound in environmental water samples. []ANone: this compound degradation can generate various byproducts, including methanol, formic acid, tris(hydroxymethyl)methane, and 2-bromo-2-nitroethanol. []
ANone: Method validation should encompass various parameters, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable and robust analytical results. [, , ]
ANone: Several alternatives to this compound exist, each with its own advantages and disadvantages:
- Formaldehyde: While effective against fungi in applications like aquaculture, it raises safety concerns for humans, fish, and the environment. []
- Malachite green: Another effective antifungal agent used in aquaculture, it also presents safety concerns. [, , ]
- Hydrogen peroxide: A potential alternative for controlling fungal infections in fish eggs. []
- Azidiol: Used as a milk preservative, it effectively inhibits bacterial growth but may not be suitable for all analytical tests. [, ]
- Potassium dichromate: Another milk preservative, but its effectiveness compared to this compound may vary depending on the specific milk component being analyzed. []
ANone: this compound finds applications in various fields:
- Microbiology: As an antimicrobial agent for controlling bacterial and fungal growth in diverse settings, including cosmetics, pharmaceuticals, and aquaculture. [, , , , , , , , , , , ]
- Chemistry: For its reactivity with thiols and catalytic properties in thiol oxidation reactions. []
- Environmental science: To investigate its degradation pathways and assess its environmental fate and potential risks. []
- Food science: For milk preservation and understanding its impact on analytical techniques used in dairy product analysis. [, , , ]
- Veterinary medicine: As a topical antiseptic and for controlling infections in aquatic animals. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
